2-(4-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(4-chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-9-8-12(16)10(2)7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBPSMHALMYCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C14H20BClO2
- Molecular Weight : 266.57 g/mol
- CAS Number : 2121514-19-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its boron atom can form reversible covalent bonds with nucleophilic sites on enzymes.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
- Antimicrobial Properties : There is evidence indicating that the compound possesses antibacterial and antifungal activities, making it a candidate for further exploration in the development of antimicrobial agents.
Biological Activity Data
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro tests against common bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the aryl ring, influencing electronic and steric properties:
Electronic Effects :
Steric Effects :
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Efficiency: The target compound’s balanced electronic profile facilitates coupling with aryl halides in high yields. Dichlorophenyl analogs (e.g., ) show reduced reactivity due to excessive electron withdrawal. Ethynyl-substituted derivatives (e.g., ) enable sequential functionalization via Sonogashira coupling.
Stability :
Q & A
Q. Table 1: Representative NMR Data for Analogous Compounds
| Substituents | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Reference |
|---|---|---|---|
| 3-Chlorophenyl | 7.2–7.5 (m, 3H) | 32.1 | |
| 4-Fluorophenyl | 6.8–7.1 (m, 4H) | 31.5 |
Basic: What are the common applications in organic synthesis?
Methodological Answer:
This compound is primarily used in Suzuki-Miyaura cross-coupling to introduce the 4-chloro-2,5-dimethylphenyl group into biaryl systems:
Combine with aryl halides (e.g., bromobenzene) in a Pd-catalyzed reaction.
Use bases like K₂CO₃ or CsF in THF/H₂O (3:1) at 80°C.
Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc).
Key Applications:
- Synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) .
- Preparation of π-conjugated materials for optoelectronics .
Advanced: How do substituents on the phenyl ring influence reaction efficiency in cross-coupling reactions?
Methodological Answer:
Substituent effects are analyzed through Hammett parameters and steric maps:
- Electron-withdrawing groups (Cl, CF₃) : Enhance oxidative addition to Pd(0) but may slow transmetallation.
- Steric hindrance (2,5-dimethyl) : Reduces coupling efficiency with bulky aryl halides.
Case Study:
- A study comparing 4-chloro-2,5-dimethylphenyl- vs. 3,5-dichloro-4-methoxyphenyl-dioxaborolane showed a 20% yield drop due to steric clashes in Pd coordination .
Q. Table 2: Substituent Impact on Suzuki Reaction Yields
| Substituent Pattern | Yield (%) | Reference |
|---|---|---|
| 4-Chloro-2,5-dimethylphenyl | 78 | |
| 3,5-Dichloro-4-methoxyphenyl | 58 |
Advanced: What strategies optimize reaction conditions to mitigate side reactions?
Methodological Answer:
To suppress protodeboronation and homocoupling:
Additives : Use PdCl₂(dppf) with 1,4-dioxane to stabilize the active Pd species .
Temperature Control : Maintain 60–80°C to avoid thermal decomposition.
Moisture-Free Environment : Rigorous drying of solvents (e.g., molecular sieves in THF) .
Mechanistic Insight:
- Protodeboronation is pH-sensitive; weakly basic conditions (pH 8–9) minimize this pathway .
Advanced: How to resolve contradictions in spectroscopic data across different studies?
Methodological Answer:
Discrepancies often arise from solvent effects or impurities:
NMR Referencing : Recalibrate using internal standards (e.g., TMS for ¹H NMR).
Crystallography : Validate structure via single-crystal X-ray diffraction (unavailable in provided evidence but standard practice).
Batch Analysis : Compare multiple synthesis batches to isolate impurities (e.g., unreacted boronic acid at δ 7.8 ppm in ¹H NMR) .
Example:
- A 0.2 ppm shift in ¹¹B NMR between two studies was attributed to trace water in THF-d₈ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
